1-(3-Methylthiophen-2-yl)-2-phenylethan-1-one
Overview
Description
1-(3-Methylthiophen-2-yl)-2-phenylethan-1-one is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a phenyl group and a methyl-substituted thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-methylthiophene is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. In this approach, 3-methylthiophene-2-boronic acid is coupled with phenylacetyl chloride in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3). This method offers high selectivity and yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylthiophen-2-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield the corresponding thiophene derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where reagents like bromine (Br2) or nitric acid (HNO3) can introduce halogen or nitro groups, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Bromine (Br2) in acetic acid or nitric acid (HNO3) in sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its ability to modulate voltage-gated sodium and calcium channels, as well as the GABA transporter (GAT) . These interactions result in the stabilization of neuronal membranes and inhibition of excessive neuronal firing, thereby exerting anticonvulsant effects.
Comparison with Similar Compounds
1-(3-Methylthiophen-2-yl)-2-phenylethan-1-one can be compared with other thiophene derivatives, such as:
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione: Known for its anticonvulsant and antinociceptive activities.
2-Phenylthiophene:
3-Methylthiophene: A basic thiophene derivative used as a starting material in various synthetic routes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3-methylthiophen-2-yl)-2-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-10-7-8-15-13(10)12(14)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFVFKALJSIJND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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